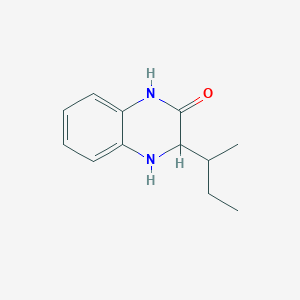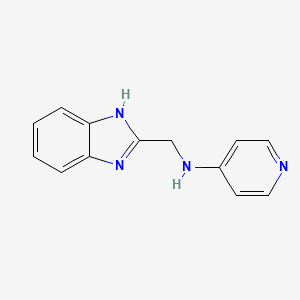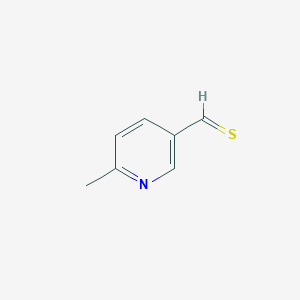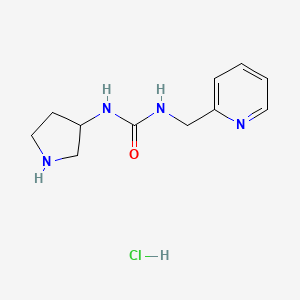
1-(Pyridin-2-ylmethyl)-3-pyrrolidin-3-ylurea;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a compound that features a pyridine ring and a pyrrolidine ring connected through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution reactions.
Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods for ®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine or pyrrolidine rings.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Copper catalysts and water can be used for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Reduction: Reduced derivatives of the pyridine or pyrrolidine rings.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.
Pyridine Derivatives: Compounds like pyridin-2-yl-methanones and pyridin-2-yl-pyrimidines share the pyridine ring structure and have similar chemical properties.
Uniqueness
®-1-(Pyridin-2-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the combination of the pyridine and pyrrolidine rings connected through a urea linkage. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C11H17ClN4O |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)-3-pyrrolidin-3-ylurea;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c16-11(15-10-4-6-12-7-10)14-8-9-3-1-2-5-13-9;/h1-3,5,10,12H,4,6-8H2,(H2,14,15,16);1H |
Clave InChI |
JSUKJHHJNHRELE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1NC(=O)NCC2=CC=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


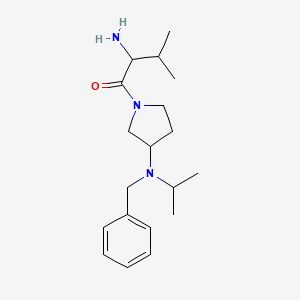
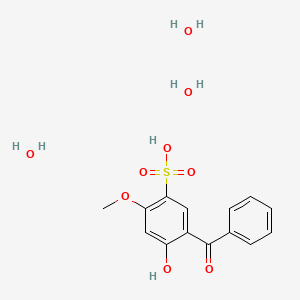
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
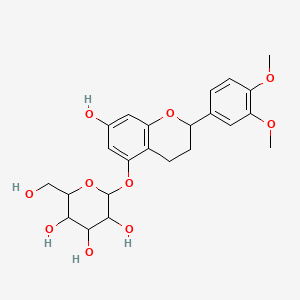


![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
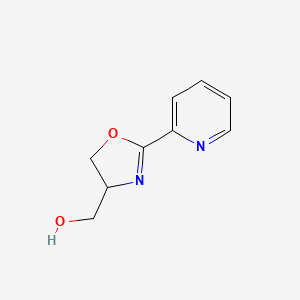
![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
